molecular formula C20H25FN4O3S B2655470 Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946285-12-7

Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2655470
CAS No.: 946285-12-7
M. Wt: 420.5
InChI Key: WEBVXIAEDHZRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core substituted with:

  • A 2-oxoethyl group linked to a 4-(4-fluorophenyl)piperazine moiety at the 4-position of the thiazole ring.
  • An isobutyl carbamate group at the 2-position of the thiazole.

Properties

IUPAC Name

2-methylpropyl N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3S/c1-14(2)12-28-20(27)23-19-22-16(13-29-19)11-18(26)25-9-7-24(8-10-25)17-5-3-15(21)4-6-17/h3-6,13-14H,7-12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVXIAEDHZRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a piperazine moiety, and an isobutyl group. This unique composition contributes to its biological properties.

Chemical Formula: C₁₈H₁₈F₁N₃O₂S

Molecular Weight: 357.42 g/mol

1. Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperazine structures exhibit promising anticancer properties. For instance, thiazolidine derivatives have shown antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with IC50 values indicating effective inhibition of cell growth . The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that certain thiazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents . The specific activity of this compound against various bacterial strains remains to be fully elucidated but aligns with the general trends observed in similar compounds.

3. Neurological Implications

Piperazine derivatives have been extensively studied for their effects on the central nervous system. They exhibit activity at serotonin receptors, which may influence mood and anxiety disorders . The presence of the piperazine group in this compound suggests potential applications in treating neurological conditions.

Case Studies

Comparative Analysis Table

Activity TypeCompound ClassNotable Findings
AnticancerThiazolidine DerivativesEffective against A549, HepG2, MCF-7; apoptosis induction
AntimicrobialThiazole DerivativesActive against Gram-positive and Gram-negative bacteria
Neurological EffectsPiperazine DerivativesModulation of serotonin receptors; potential anxiolytic effects

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notably:

  • Antidepressant Properties : The piperazine moiety is known for its role in the development of antidepressants. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .
  • Anticancer Activity : Research indicates that derivatives containing thiazole rings possess anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
  • Antimicrobial Effects : There is evidence suggesting that thiazole derivatives can exhibit antimicrobial activity against various pathogens. The incorporation of a piperazine ring may enhance this activity due to its ability to interact with bacterial membranes or enzymes .

Therapeutic Applications

The potential therapeutic applications of Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate are diverse:

  • Neurological Disorders : Given its structural similarities to known neuroactive compounds, this compound may be explored for treating conditions like anxiety and depression, where modulation of neurotransmitter systems is beneficial .
  • Cancer Treatment : The anticancer properties suggest potential use in oncology, either as a standalone treatment or as an adjunct to existing therapies to enhance efficacy and reduce resistance .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : The initial step often involves the reaction of 4-fluorophenylpiperazine with appropriate alkylating agents to introduce the desired substituents.
  • Thiazole Synthesis : The thiazole moiety can be synthesized through condensation reactions involving thioketones and amines, followed by cyclization processes.
  • Carbamate Formation : The final step involves the formation of the carbamate group through reaction with isobutyl chloroformate or similar reagents, facilitating the attachment of the carbamate functional group to the thiazole structure.

Table 1: Summary of Research Findings

StudyFocusFindings
Akbarzadeh et al. (2015)AChE InhibitorsIdentified potential AChE inhibitors among thiazole derivatives, suggesting similar pathways may be explored for Isobutyl derivatives .
Siddiqui et al. (2017)Antimicrobial ActivityDemonstrated that thiazole derivatives showed good activity against bacterial strains, indicating potential for Isobutyl compound .
PMC9275557 (2022)Anticancer PropertiesHighlighted that compounds with similar structures exhibited significant anticancer activity, supporting further investigation into Isobutyl .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with several piperazine-thiazole derivatives reported in the literature. Below is a comparative analysis based on synthesis, physicochemical properties, and substituent effects.

Table 1: Structural and Physicochemical Comparison
Compound Name & Structure Substituents on Thiazole Piperazine Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Evidence Source
Target Compound : Isobutyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate 2-carbamate (isobutyl), 4-acetamide 4-(4-fluorophenyl) N/A* N/A* ~423.48† N/A
Compound 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 2-acetamide, 4-(p-tolyl) 4-(4-fluorophenyl) 72 269–270 410.51 [3]
Compound 30 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide 2-acetamide, 4-(4-fluorophenyl) 4-(4-fluorophenyl) 83 328–329 414.13 [6]
Compound 5j : Benzothiazole-piperazine derivative 2-acetamide, benzo[d]thiazole 4-(benzo[d]thiazol-2-yl) N/A N/A 507.10 [5]

†Calculated based on molecular formula.

Physicochemical Properties

  • Melting Points : Analogues with 4-fluorophenyl-piperazine and acetamide groups (e.g., compound 15 and 30) exhibit melting points between 269°C and 329°C . The carbamate group in the target compound may lower the melting point due to reduced crystallinity compared to acetamides.
  • Molecular Weight and Polarity: The isobutyl carbamate group increases molecular weight (~423 g/mol) compared to acetamide derivatives (410–414 g/mol).

Substituent Effects on Bioactivity (Inference)

While pharmacological data for the target compound are unavailable, structural insights can be drawn from analogues:

  • Piperazine-Fluorophenyl Motif : Present in compounds 15 and 30, this group is associated with receptor-binding interactions (e.g., serotonin or dopamine receptors) due to its planar aromaticity and electronegative fluorine .
  • Thiazole Substituents : Acetamide derivatives (e.g., compound 30) show higher melting points and stability, whereas carbamates may offer metabolic resistance due to esterase stability .

Q & A

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYieldPurity (HPLC)
Piperazine couplingK₂CO₃, ethanol, reflux48%>95%
Thiazole formation2-chloroethanone, TFA52%90%

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures structural accuracy:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm for fluorophenyl) and carbamate/piperazine moieties .
  • X-ray Diffraction : Resolve crystal packing and bond angles (e.g., C=O bond length ~1.22 Å in piperazinium salts) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₂FN₃O₃S).

Q. Table 2: Expected Spectroscopic Signatures

Group¹H NMR (ppm)¹³C NMR (ppm)
4-Fluorophenyl7.2–7.6 (m)115–160 (C-F)
Piperazine2.5–3.5 (m)45–55 (N-CH₂)

Advanced: How to resolve contradictions between computational and experimental spectral data?

Methodological Answer:
Discrepancies may arise from dynamic effects or crystal packing. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish thiazole vs. piperazine protons) .
  • DFT Calculations : Compare optimized geometries with X-ray data to identify conformational differences .
  • Variable-Temperature NMR : Probe dynamic processes (e.g., piperazine ring puckering).

Advanced: How to design a bioactivity screening protocol for this compound?

Methodological Answer:
Prioritize assays based on structural motifs (e.g., fluorophenyl for CNS targets, thiazole for antimicrobial activity):

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ reported for similar thiazoles: 5–20 µM) .
  • Anti-inflammatory : COX-2 inhibition assay (competitive ELISA).

Q. Table 3: Example Bioactivity Panel

AssayModelEndpointReference Activity
AntibacterialS. aureusMIC ≤10 µg/mL
AntiproliferativeHeLa cellsIC₅₀ <15 µM

Basic: Which pharmacopeial methods ensure purity compliance?

Methodological Answer:
Follow USP/Ph. Eur. guidelines for carbamate-containing compounds:

  • HPLC : Use a C18 column with methanol:buffer (65:35, pH 4.6) mobile phase .
  • Impurity Profiling : Spiking with synthetic intermediates (e.g., residual piperazine).
  • UV Detection : Monitor at 254 nm (π→π* transitions in thiazole/fluorophenyl).

Advanced: How to evaluate environmental persistence and ecotoxicity?

Methodological Answer:
Adopt a tiered approach per OECD guidelines:

  • Degradation Studies : Hydrolysis (pH 7.4, 25°C) and photolysis (UV light, 48 h) to assess stability .
  • Ecotoxicology : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition (72 h EC₅₀).
  • Bioaccumulation : LogP calculations (predicted ~3.2 for this compound).

Q. Table 4: Environmental Risk Parameters

ParameterTest SystemResult
Hydrolysis t₁/₂pH 7.4>30 days
Algal EC₅₀R. subcapitata1.2 mg/L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.